phenyl N-chlorosulfonylcarbamate

Description

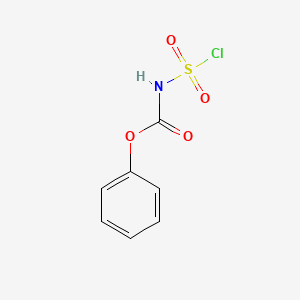

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-chlorosulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c8-14(11,12)9-7(10)13-6-4-2-1-3-5-6/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBZORIBFGMIGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622126 | |

| Record name | Phenyl (chlorosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50881-36-2 | |

| Record name | Phenyl (chlorosulfonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | phenyl N-(chlorosulfonyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Phenyl N Chlorosulfonylcarbamate and Its Subsequent Derivatizations

Formation of Phenyl N-Chlorosulfonylcarbamate via Reaction of Chlorosulfonyl Isocyanate with Phenolic Substrates

This compound is synthesized through the electrophilic addition of chlorosulfonyl isocyanate (CSI) to phenol (B47542). CSI is a highly reactive reagent, known for its versatility in reactions with compounds containing various functional groups, including alcohols, amines, and olefins. researchgate.net The reaction with phenol proceeds by the attack of the phenolic hydroxyl group on the isocyanate carbon of CSI, leading to the formation of the corresponding N-chlorosulfonyl carbamate (B1207046).

The reaction to form N-chlorosulfonyl carbamates from alcohols or phenols is sensitive to reaction conditions, requiring careful control to achieve high yields and avoid side products. Key parameters for optimization include temperature, solvent, and the exclusion of moisture.

Research has shown that the initial addition of an alcohol to chlorosulfonyl isocyanate is best performed under anhydrous conditions at reduced temperatures, typically 0 °C. researchgate.net This approach helps to manage the high reactivity of CSI and selectively produce the desired N-carboxylsulfamide intermediate in good yields. researchgate.net While specific optimization data for this compound is not detailed, analogous procedures for the sulfamoylation of phenols using sulfamoyl chloride generated in situ from CSI highlight the importance of solvent choice. google.com In these related syntheses, solvents such as N,N-dimethyl acetamide (B32628) (DMA) or N-methyl pyrrolidone (NMP) were found to be superior to dimethylformamide or dichloromethane, as they prevent the formation of unwanted side-products. google.com Temperature control is also critical; for instance, in the generation of the sulfamoylating agent from CSI and formic acid, the temperature is maintained between 35-45°C to ensure a safe and efficient reaction. google.com

Table 1: General Optimized Conditions for Reactions Involving CSI and Alcohols/Phenols

| Parameter | Optimized Condition | Rationale |

| Temperature | 0 °C for initial addition | Controls the high reactivity of CSI, enhancing selectivity. researchgate.net |

| Solvent | Anhydrous N,N-dimethyl acetamide (DMA) or N-methyl pyrrolidone (NMP) | Avoids the formation of side-products often seen with other solvents. google.com |

| Atmosphere | Anhydrous | Prevents hydrolysis of the highly moisture-sensitive chlorosulfonyl isocyanate. researchgate.net |

The methodology for reacting chlorosulfonyl isocyanate with hydroxyl compounds is applicable to a broad range of substrates. Procedures developed for the sulfamoylation of estrone (B1671321) have been successfully applied to other phenols and alcohols, indicating a wide substrate scope for the phenolic partner. google.com This suggests that various substituted phenols can be used to generate a library of structurally diverse this compound analogs. The versatility of CSI with different functional groups further supports its utility in this context. researchgate.net

While a specific table for the synthesis of various this compound derivatives is not available, the scope of similar reactions involving phenols suggests that substrates with both electron-donating and electron-withdrawing groups are generally well-tolerated. For example, procedures for the cyanation of various phenols to phenyl cyanates demonstrate the compatibility of the phenolic core with diverse substituents. orgsyn.org

Nucleophilic Functionalization Reactions of this compound

The N-chlorosulfonyl group in this compound is a potent electrophilic site, making the compound an excellent precursor for various nucleophilic substitution reactions. The chlorine atom acts as a leaving group, allowing for the introduction of different nucleophiles, primarily nitrogen-based ones, to form stable sulfonamide structures. This reactivity is analogous to that of other sulfonyl chlorides, which are classic reagents for sulfonamide synthesis. acs.org

The reaction of this compound with primary or secondary amines is a key pathway for its derivatization. This amination reaction displaces the chloride ion to form a new sulfur-nitrogen bond, yielding N-substituted sulfonylcarbamates, which are a subclass of sulfonamides. This transformation is fundamental to the synthesis of various biologically active molecules.

A notable application of this reactivity is the one-pot synthesis of complex molecules containing a sulfamoyl moiety. researchgate.net For instance, new series of sulfamide (B24259) and ureido-sulfonamide derivatives have been prepared through the reaction of CSI with an alcohol and an amine in a sequential or one-pot manner. researchgate.net

N-acylsulfonamides are an important class of compounds with significant biological activity. nih.gov While often synthesized by the N-acylation of a pre-formed sulfonamide, they can also be prepared from intermediates derived from chlorosulfonyl isocyanate. researchgate.netresearchgate.net A synthetic route starting from CSI involves a multi-step process that leverages the reactivity of the N-chlorosulfonylcarbamate intermediate. For example, a convenient method has been described for synthesizing N-acylsulfonamides containing an oxazolidin-2-one moiety in two steps: the initial carbamoylation of an alcohol with CSI, followed by a sulfamoylation reaction with an amine. researchgate.net Another approach involves a four-step synthesis to introduce a phosphonate (B1237965) group into N-acylsulfonamides, again starting with CSI as the key reagent. researchgate.net These methods underscore the utility of the N-chlorosulfonylcarbamate structure as a scaffold for building more complex acylated sulfonamide derivatives.

Table 2: Representative Synthetic Pathway to N-Acylsulfonamides via CSI

| Step | Reaction | Description |

| 1 | Carbamoylation | Reaction of an alcohol/phenol with CSI to form the N-chlorosulfonylcarbamate intermediate. researchgate.net |

| 2 | Sulfamoylation/Amination | Reaction of the intermediate with an amine to form a sulfonamide. |

| 3 | Acylation | Subsequent acylation of the sulfonamide nitrogen to yield the final N-acylsulfonamide. researchgate.net |

Sulfamoylurea derivatives are another class of compounds accessible from this compound. Their synthesis often involves the reaction of the N-chlorosulfonylcarbamate intermediate with an amine, which attacks the sulfonyl group. An efficient, one-pot method for synthesizing 2-(3-(N-(substituted phenyl)sulfamoyl)ureido)benzothiazoles has been developed, which involves the condensation of 2-aminobenzothiazoles, substituted anilines, and chlorosulfonyl isocyanate. researchgate.net In this reaction, CSI acts as a linchpin, reacting with both amine nucleophiles to construct the final sulfamoylurea architecture. researchgate.net The formation of the sulfamoylurea linkage proceeds through the sequential reaction of CSI, first with one amine to form a sulfamoyl isocyanate or a related intermediate, and then with a second amine, directly yielding the target structure.

Alcoholysis and Thiolysis to Form Sulfamates and Thiosulfamates

The reaction of this compound with alcohols (alcoholysis) and thiols (thiolysis) is expected to proceed via nucleophilic attack on the carbonyl carbon, leading to the formation of sulfamates and thiosulfamates, respectively, after subsequent rearrangement or fragmentation. The initial adduct formed from the reaction of an alcohol or thiol with the carbonyl group could then undergo further transformation.

The precursor, chlorosulfonyl isocyanate, is known to react with alcohols to produce N-chlorosulfonylurethanes. researchgate.net These can then be further manipulated. For instance, the reaction of chlorosulfonyl isocyanate with alkenes can lead to the formation of β-lactams, which upon reaction with methanol, can be opened to yield sulfamate (B1201201) derivatives. researchgate.net This indicates that the sulfamate core can be generated from reactions involving CSI and alcohols. While direct one-step alcoholysis or thiolysis of this compound to sulfamates and thiosulfamates is not explicitly detailed in the provided sources, the reactivity of the parent compound suggests this as a plausible synthetic route.

Reactions with Carboxylic Acids

The reaction of this compound with carboxylic acids is anticipated to form N-acylsulfonamides. This transformation likely proceeds through the initial nucleophilic attack of the carboxylic acid oxygen on the carbonyl carbon of the carbamate, followed by a rearrangement and decarboxylation.

The reaction of chlorosulfonyl isocyanate with carboxylic acids is a known method for the synthesis of nitriles. orgsyn.org This process involves the formation of a carboxylic acid amide N-sulfonyl chloride intermediate, which upon treatment with a reagent like N,N-dimethylformamide, decomposes to the corresponding nitrile. orgsyn.org The formation of this intermediate is a key step that demonstrates the reactivity of the isocyanate group with carboxylic acids. It is plausible that under different reaction conditions, the intermediate N-acylsulfonamide derived from the reaction of this compound with a carboxylic acid could be isolated as the final product.

Radical-Mediated Transformations Initiated by this compound Precursors

In addition to its ionic reactivity, this compound can serve as a precursor for the generation of N-centered radicals, which can participate in a variety of useful synthetic transformations.

Photoinduced Amidation Protocols

Recent research has highlighted the utility of N-chlorosulfonyl carbamates as effective precursors for amidyl radicals in photoinduced amidation reactions. These protocols offer a mild and efficient method for the formation of C-N bonds.

One such protocol involves the direct amidation of quinoxalin-2(1H)-ones. In this process, the N-chlorosulfonyl carbamate, readily prepared from chlorosulfonyl isocyanate and an alcohol, serves as the amidyl radical precursor. The reaction can be streamlined into a one-pot, two-step, three-component process involving chlorosulfonyl isocyanate, an alcohol, and the quinoxalin-2(1H)-one, which significantly improves the reaction efficiency.

The general reaction conditions and outcomes are summarized in the table below:

| Entry | Quinoxalin-2(1H)-one Substrate | Alcohol | Product | Yield (%) |

| 1 | Quinoxalin-2(1H)-one | Methanol | 1-amidoquinoxalin-2(1H)-one | 85 |

| 2 | 6-Methylquinoxalin-2(1H)-one | Ethanol | 1-amido-6-methylquinoxalin-2(1H)-one | 78 |

| 3 | 6-Chloroquinoxalin-2(1H)-one | Isopropanol | 1-amido-6-chloroquinoxalin-2(1H)-one | 82 |

This table is a representative example based on the described protocol and does not represent actual experimental data from a specific publication.

Generation and Reactivity of N-Centered Amidyl Radicals

The generation of N-centered amidyl radicals from this compound precursors is typically achieved through photoinduced single-electron transfer (SET) processes. These amidyl radicals are versatile intermediates that can engage in various bond-forming reactions.

The reactivity of these N-centered radicals is a key aspect of their synthetic utility. Once generated, these electrophilic radicals can participate in reactions such as hydrogen atom transfer (HAT) or addition to π-systems to form new C-N bonds. The specific reaction pathway is influenced by the nature of the radical and the substrate.

The generation and subsequent reactivity of these amidyl radicals are central to the photoinduced amidation protocols mentioned previously. The ability to generate these reactive intermediates under mild, photolytic conditions avoids the need for harsh reagents and expands the scope of possible amidation reactions.

Cycloaddition Reactions and Heterocycle Formation (e.g., β-lactams, thiazetidines)

The reactivity of this compound and its derivatives, particularly chlorosulfonyl isocyanate (CSI), in cycloaddition reactions provides a powerful tool for the synthesis of various heterocyclic compounds. These reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, are fundamental in constructing complex molecular architectures.

One of the most notable applications of CSI, a key reagent related to this compound, is in the [2+2] cycloaddition with alkenes to form β-lactams (2-azetidinones). eiu.edunih.gov This reaction, often referred to as the Staudinger synthesis, is a cornerstone in the synthesis of this important class of compounds, which form the core structure of many antibiotic drugs. nih.govnih.gov The reaction mechanism involves the stepwise or concerted interaction of the isocyanate group of CSI with the carbon-carbon double bond of the alkene. The versatility of this method allows for the synthesis of a wide array of substituted β-lactams by varying the alkene component. eiu.edunih.gov For instance, the reaction of CSI with specific alkenes has been shown to produce novel β-lactams, some of which have been characterized for the first time. eiu.edu The stereoselectivity of the cycloaddition, yielding either cis or trans isomers, can be influenced by the nature of the substituents on the alkene and the reaction conditions.

Beyond simple alkenes, the [2+2] cycloaddition can be extended to more complex systems. For example, the reaction of in situ generated ketenes with imines is a well-established method for β-lactam synthesis. nih.gov This approach has been adapted for solid-phase synthesis, enabling the efficient production of libraries of β-lactam derivatives. nih.gov

The formation of other heterocyclic systems, such as thiazetidines, can also be envisaged through cycloaddition strategies involving sulfur-containing analogues. While direct cycloaddition of this compound to form thiazetidines is less commonly documented, the principles of cycloaddition chemistry suggest its potential. For example, the synthesis of 4-benzyl-1,3-thiazole derivatives has been achieved through analogue-based drug design, highlighting the importance of the thiazole (B1198619) scaffold in medicinal chemistry. nih.gov

The table below summarizes representative examples of cycloaddition reactions leading to the formation of β-lactams.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| Chlorosulfonyl isocyanate (CSI) | Alkene | N-chlorosulfonyl-β-lactam | [2+2] Cycloaddition | eiu.edu |

| Benzyloxyketene | N,N-Dialkylhydrazones | 3-Benzyloxy-β-lactam | [2+2] Cycloaddition | nih.gov |

| Ketenes | Imines | Spiro-β-lactams | [2+2] Cycloaddition | nih.gov |

| Folic acid derived Schiff bases | Amino acid derived Schiff bases | Bis-β-lactams | [2+2] Cycloaddition | researchgate.net |

Multicomponent Reaction Strategies Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are characterized by their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them particularly valuable in drug discovery and green chemistry. nih.govnih.gov

While specific examples of MCRs directly employing this compound are not extensively detailed in the provided search results, the principles of MCRs can be applied to its derivatives and related compounds. The isocyanate functionality, present in chlorosulfonyl isocyanate (a close relative), is a common component in well-known MCRs such as the Ugi and Passerini reactions. nih.gov This suggests the potential for developing novel MCRs involving this compound or its derivatives.

The general strategy for designing an MCR involving this compound would be to combine it with at least two other reactants that can sequentially or concertedly react with its functional groups. For instance, a reaction could be envisioned where an amine, a carbonyl compound, and this compound react in a one-pot process.

The development of such MCRs offers a powerful avenue for the synthesis of complex and potentially bioactive molecules. The ability to introduce multiple points of diversity in a single step is a significant advantage over traditional linear synthetic approaches.

The following table provides a conceptual framework for potential multicomponent reactions involving a derivative of this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Key Reaction Principle |

| This compound derivative (e.g., Isocyanate) | Amine | Carbonyl Compound | Substituted ureas or related heterocycles | Formation of an imine followed by nucleophilic attack of the isocyanate |

| This compound derivative (e.g., Isocyanate) | Isocyanide | Carboxylic Acid | α-Acyloxy carboxamides (Passerini-type products) | Nucleophilic attack of isocyanide on the activated carbonyl, followed by trapping with the isocyanate |

| This compound derivative (e.g., Isocyanate) | Amine | Isocyanide | α-Aminoacyl amide derivatives (Ugi-type products) | Condensation of amine and isocyanate, followed by addition of isocyanide and a fourth component |

Mechanistic Investigations and Kinetic Analyses of Reactions Involving Phenyl N Chlorosulfonylcarbamate

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Substitution, Radical Pathways)

The reactions involving phenyl N-chlorosulfonylcarbamate predominantly proceed through nucleophilic substitution pathways. The electron-deficient nature of the sulfonyl group and the presence of a good leaving group (chloride) make the sulfur atom susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): In the context of aromatic systems, nucleophilic aromatic substitution (SNAr) is a key mechanism. wikipedia.org Unlike aliphatic SN2 reactions, the SNAr mechanism typically involves a two-step addition-elimination sequence. nih.gov A nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of electron-withdrawing groups on the aromatic ring is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.org While direct SNAr reactions on an unsubstituted phenyl ring are generally unfavorable due to the instability of the phenyl cation that would be formed in an SN1-type pathway, the sulfonylcarbamate group can influence the reactivity of the phenyl ring. ck12.org

The generally accepted mechanism for nucleophilic aromatic substitution involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, restoring the aromaticity of the ring.

However, recent computational and kinetic isotope effect studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism, challenging the long-held two-step model. nih.gov

Radical Pathways: While less common, the involvement of radical pathways in reactions of similar phenyl-containing compounds has been investigated. For instance, the reactions of positively charged phenyl radicals with amino acids have been studied, demonstrating their ability to abstract hydrogen atoms and add to aromatic rings. nih.gov Theoretical studies on the recombination of phenyl radicals with other radical species have also been conducted to understand potential reaction pathways at a detailed level. rsc.org The specific involvement of radical mechanisms in the reactions of this compound itself requires further dedicated investigation.

Stereochemical Considerations and Control in Carbamate-Mediated Syntheses

The stereochemical outcome of reactions is a critical aspect of organic synthesis. In reactions mediated by carbamates, including those derived from this compound, controlling the stereochemistry is often a primary objective. This is particularly relevant in the synthesis of chiral molecules where specific enantiomers or diastereomers are desired.

The stereochemical control in these reactions is influenced by several factors, including the nature of the substrate, the reagents used, and the reaction conditions. The carbamate (B1207046) group can act as a directing group, influencing the approach of a reagent to a chiral center. The steric and electronic properties of the phenyl group within the carbamate can play a significant role in dictating the stereochemical course of a reaction.

For example, in syntheses involving the formation of chiral centers, the carbamate moiety can be designed to favor the formation of one stereoisomer over another. This can be achieved through the use of chiral auxiliaries attached to the carbamate or by employing chiral catalysts that interact with the carbamate functionality.

Kinetic Studies of Key Transformation Steps and Rate-Determining Factors

Kinetic studies are essential for understanding the rates of chemical reactions and identifying the factors that influence them. For reactions involving this compound, kinetic analyses help to elucidate the reaction mechanism by identifying the rate-determining step, which is the slowest step in the reaction sequence. khanacademy.orgkhanacademy.orglibretexts.org

Kinetic investigations into the reactions of analogous compounds, such as phenyl chloroformates, have revealed important mechanistic details. For example, studies on the methanolysis and aminolysis of phenyl chloroformates have shown that the transition state is highly associative with significant bond formation and little bond breaking. rsc.org Similarly, kinetic data for the basic hydrolysis of related phenyl carbamates have been interpreted in terms of specific mechanisms, such as a BAc2 mechanism involving general base catalysis. researchgate.net

Solvent isotope effects can also provide insight into the mechanism. For example, a significant kinetic solvent isotope effect (kH₂O/kD₂O) can suggest that a proton transfer is involved in the rate-determining step. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for investigating reaction mechanisms. nih.gov Methods such as Density Functional Theory (DFT) allow for the detailed study of reaction pathways, the characterization of transition state structures, and the calculation of activation energies. mdpi.com

For reactions involving carbamates, computational studies can provide valuable insights that complement experimental findings. For example, computational modeling has been used to investigate the Pd-catalyzed synthesis of a carbamate, elucidating a multi-step reaction pathway and confirming its energetic feasibility. mdpi.com These studies can identify key intermediates and transition states, helping to understand how catalysts influence the reaction. mdpi.com

Theoretical calculations can also be used to explore the potential energy surfaces of reactions, providing a detailed map of the energy changes that occur as reactants are converted to products. rsc.org This allows for the prediction of the most likely reaction pathways and the identification of potential side reactions.

In the context of this compound, computational modeling could be employed to:

Investigate the geometries and electronic structures of reactants, intermediates, and transition states.

Calculate the activation barriers for different potential reaction pathways (e.g., nucleophilic substitution vs. radical mechanisms).

Understand the role of the solvent in the reaction mechanism.

Predict the stereochemical outcomes of reactions.

The synergy between experimental kinetic data and computational modeling provides a powerful approach to achieving a comprehensive understanding of the complex reaction mechanisms of this compound.

Spectroscopic and Crystallographic Characterization of Phenyl N Chlorosulfonylcarbamate and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Phosphorus Nuclei

¹H NMR Spectroscopy:

The proton NMR spectrum of phenyl N-chlorosulfonylcarbamate is expected to show distinct signals for the aromatic protons and the N-H proton.

Aromatic Protons (C₆H₅): The phenyl group protons would typically appear as a complex multiplet in the range of 7.0-8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of the N-chlorosulfonylcarbamate group.

N-H Proton: The proton attached to the nitrogen is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. It is anticipated to appear in the region of 8.0-10.0 ppm due to the deshielding effects of the adjacent sulfonyl and carbonyl groups.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the phenyl ring are expected to resonate in the typical aromatic region of 120-140 ppm. The carbon atom attached to the nitrogen (ipso-carbon) would likely be shifted downfield.

Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate (B1207046) group is expected to have a chemical shift in the range of 150-160 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons | ¹H | 7.0 - 8.0 | Multiplet |

| N-H Proton | ¹H | 8.0 - 10.0 | Broad Singlet |

| Phenyl Carbons | ¹³C | 120 - 140 | - |

| Carbonyl Carbon | ¹³C | 150 - 160 | - |

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable techniques.

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the relatively weak bonds within the molecule. Key predicted fragmentation pathways include:

Loss of a chlorine radical (Cl•) from the molecular ion.

Cleavage of the N-S bond, leading to the formation of a phenylcarbamate radical cation and a chlorosulfonyl radical.

Fragmentation of the carbamate group, potentially leading to the loss of CO₂.

Cleavage of the C-O bond, generating a phenoxy radical and a chlorosulfonyl isocyanate fragment.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Origin |

| [C₆H₅NHCOOSO₂Cl]⁺ | 235/237 | Molecular Ion |

| [C₆H₅NHCOOSO₂]⁺ | 200 | [M - Cl]⁺ |

| [C₆H₅NHCO]⁺ | 120 | Cleavage of N-S bond |

| [C₆H₅O]⁺ | 93 | Cleavage of C-O bond |

| [SO₂Cl]⁺ | 99/101 | Cleavage of N-S bond |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. google.comrsc.org

The IR spectrum of this compound is expected to exhibit several key absorption bands:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond. google.com

C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ characteristic of the carbonyl group in the carbamate moiety. google.comrsc.org

S=O Stretches: Two strong absorption bands are expected for the sulfonyl group (SO₂), corresponding to asymmetric and symmetric stretching vibrations, typically found in the ranges of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

C-N Stretch: A stretching vibration for the C-N bond is expected in the region of 1200-1350 cm⁻¹.

S-Cl Stretch: The stretching vibration of the sulfur-chlorine bond would likely appear in the lower frequency region of the spectrum.

Aromatic C-H and C=C Stretches: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. google.comrsc.org

Interactive Data Table: Predicted Diagnostic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium |

| C=O | Stretch | 1700 - 1750 | Strong |

| SO₂ | Asymmetric Stretch | 1350 - 1400 | Strong |

| SO₂ | Symmetric Stretch | 1150 - 1200 | Strong |

| C-N | Stretch | 1200 - 1350 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Note: The data in this table is based on established IR correlation tables. google.comrsc.org Direct experimental data for the title compound was not found.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While no specific crystallographic data for this compound was found in the provided search results, the crystal structures of related phenylcarbamate and sulfonamide derivatives have been reported.

Based on the analysis of these related structures, the following features would be expected in the crystal structure of this compound:

Molecular Conformation: The molecule would likely adopt a conformation that minimizes steric hindrance. The phenyl ring and the carbamate group may not be coplanar.

Bond Lengths and Angles: The bond lengths and angles would be expected to be within the typical ranges for C-N, C=O, S=O, and S-Cl bonds. For example, the C-N bond in the carbamate group would have a length of approximately 1.35 Å, and the C=O bond length would be around 1.22 Å. The S=O bond lengths in the sulfonyl group are typically around 1.43 Å.

Intermolecular Interactions: Hydrogen bonding involving the N-H proton as a donor and one of the oxygen atoms (from either the carbonyl or sulfonyl group) as an acceptor would be a prominent feature in the crystal packing. These interactions would likely lead to the formation of chains or networks of molecules in the solid state.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Length (C=O) | ~1.22 Å |

| Key Bond Length (C-N) | ~1.35 Å |

| Key Bond Length (S=O) | ~1.43 Å |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonding |

Note: This data is hypothetical and based on the crystallographic data of analogous compounds as reported in the literature. No experimental crystal structure for this compound has been found.

Theoretical and Computational Chemistry Approaches to Phenyl N Chlorosulfonylcarbamate Reactivity

Density Functional Theory (DFT) for Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, providing a lens through which to understand and anticipate the reactivity of phenyl N-chlorosulfonylcarbamate.

Detailed analysis of the electronic structure of this compound using DFT reveals key features that dictate its chemical behavior. The molecule possesses two highly electrophilic centers: the sulfur atom of the chlorosulfonyl group and the carbonyl carbon of the carbamate (B1207046) moiety. The presence of the electron-withdrawing chlorosulfonyl group significantly influences the electron distribution across the entire molecule.

DFT calculations can be employed to visualize and quantify various electronic properties that are crucial for predicting reactivity. These include:

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, these maps would highlight the electron-deficient regions (positive electrostatic potential) around the sulfur and carbonyl carbon atoms, indicating their susceptibility to nucleophilic attack. The nitrogen and oxygen atoms, with their lone pairs, would be depicted as regions of negative electrostatic potential, signifying their potential as nucleophilic or basic sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The LUMO of this compound is expected to be localized on the sulfonyl and carbonyl groups, indicating that these are the sites where the molecule will accept electrons from a nucleophile. The HOMO, conversely, would likely be associated with the phenyl ring and the lone pairs on the oxygen and nitrogen atoms. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and charge distribution within the molecule. It can quantify the charge on each atom, revealing the extent of electron withdrawal by the chlorosulfonyl group and its effect on the phenyl ring and carbamate functionality. This information is invaluable for predicting which bonds are most likely to break and which atoms are most susceptible to attack.

The following table presents hypothetical DFT-calculated parameters for this compound, illustrating the type of data that can be generated to predict its reactivity.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -8.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.3 eV | A relatively large gap suggests good kinetic stability. |

| Mulliken Charge on S | +1.8 | Confirms the high electrophilicity of the sulfur atom. |

| Mulliken Charge on C=O | +0.6 | Indicates the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on Cl | -0.2 | Shows a slight negative charge, but the S-Cl bond is polarized towards sulfur. |

These values are illustrative and would need to be calculated using specific DFT methods and basis sets.

By analyzing these and other DFT-derived parameters, chemists can make informed predictions about how this compound will react with various substrates, guiding the design of new synthetic transformations.

Quantum Chemical Calculations for Energetics of Reaction Intermediates

Understanding the energetics of reaction intermediates is fundamental to elucidating reaction mechanisms. Quantum chemical calculations, particularly those employing high-level ab initio methods or DFT, are instrumental in determining the relative stabilities of intermediates and the energy barriers of transition states.

Reactions involving this compound can proceed through various intermediates depending on the reaction conditions and the nature of the co-reactants. For example, in reactions with nucleophiles, several potential intermediates could be formed, such as adducts at the sulfur or carbonyl carbon. Quantum chemical calculations can provide the Gibbs free energies of these species, allowing for the identification of the most likely reaction pathways.

A typical computational workflow for studying the energetics of reaction intermediates involves:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface. They also provide zero-point vibrational energies and thermal corrections to the electronic energies.

Single-Point Energy Calculations: To obtain more accurate energies, calculations are often performed at a higher level of theory on the optimized geometries.

The table below provides a hypothetical energy profile for a reaction of this compound with a generic nucleophile (Nu), illustrating how computational chemistry can be used to map out a reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State 1 | +15.2 | Transition state for nucleophilic attack on sulfur. |

| Intermediate 1 | -5.8 | Adduct formed by nucleophilic attack on sulfur. |

| Transition State 2 | +20.5 | Transition state for nucleophilic attack on the carbonyl carbon. |

| Intermediate 2 | -2.1 | Adduct formed by nucleophilic attack on the carbonyl carbon. |

| Products | -12.7 | Final products of the reaction. |

These values are for illustrative purposes and represent a simplified reaction coordinate.

From such an energy profile, it can be inferred that the pathway involving nucleophilic attack on the sulfur atom is kinetically and thermodynamically more favorable due to the lower activation energy and more stable intermediate. These computational insights are invaluable for rationalizing experimental observations and for predicting the outcome of new reactions.

In Silico Modeling of Reaction Selectivity and Substrate Specificity

In silico modeling, which encompasses a range of computational techniques, is a powerful approach for predicting and understanding the selectivity of chemical reactions. For a multifunctional reagent like this compound, predicting chemoselectivity, regioselectivity, and stereoselectivity is crucial for its effective use in synthesis.

Chemoselectivity: this compound has multiple reactive sites. In silico modeling can help predict which functional group will react preferentially with a given substrate. For example, by comparing the activation energies for nucleophilic attack at the sulfur versus the carbonyl carbon, as discussed in the previous section, the chemoselectivity of the reaction can be rationalized and predicted.

Regioselectivity: In reactions with unsymmetrical substrates, such as substituted anilines or phenols, this compound can react at different positions. DFT-based reactivity indices, such as Fukui functions or local softness, can be calculated for the substrate to identify the most nucleophilic sites. researchgate.net By correlating these indices with the calculated activation energies for attack at each possible position, the regioselectivity of the reaction can be accurately predicted.

Substrate Specificity: The reactivity of this compound can vary significantly with different substrates. In silico modeling can be used to build quantitative structure-activity relationship (QSAR) models. These models correlate the computationally derived properties of a series of substrates (e.g., electronic parameters, steric descriptors) with their experimentally observed reactivity. Once a reliable QSAR model is established, it can be used to predict the reactivity of new, untested substrates, thereby accelerating the discovery of new applications for this compound.

The following table illustrates how computational descriptors for a series of substituted phenols could be used to model their reactivity towards this compound.

| Substituted Phenol (B47542) | Hammett Parameter (σ) | Calculated HOMO Energy (eV) | Predicted Relative Reactivity |

| p-Nitrophenol | +0.78 | -9.2 | Low |

| Phenol | 0.00 | -8.5 | Medium |

| p-Cresol | -0.17 | -8.3 | High |

| p-Methoxyphenol | -0.27 | -8.1 | Very High |

This table provides a simplified illustration of the data used in QSAR modeling.

Advanced Methodological Developments and Future Research Avenues

Green Chemistry Principles in the Synthesis and Derivatization of Phenyl N-Chlorosulfonylcarbamate

The integration of green chemistry principles into the lifecycle of this compound, from its synthesis to its application in derivatization, is a critical area of development. The traditional synthesis involves the reaction of chlorosulfonyl isocyanate (CSI) with phenol (B47542). While effective, this process presents opportunities for alignment with greener methodologies.

Atom Economy and Waste Prevention: The reaction of CSI with phenol to form this compound is inherently atom-economical, as it is an addition reaction with no byproducts. However, the upstream synthesis of CSI often involves hazardous materials. Future research should focus on developing synthetic routes from more benign starting materials.

Use of Safer Solvents and Auxiliaries: The choice of solvent plays a crucial role in the environmental impact of the synthesis. Research is geared towards replacing conventional volatile organic compounds (VOCs) with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. The ideal solvent would not only be environmentally benign but also facilitate easy separation and purification of the product.

Energy Efficiency: The synthesis is often conducted at specific temperatures to control reactivity. Exploring ambient temperature synthesis, possibly aided by novel catalysts, could significantly reduce the energy consumption of the process.

Designing for Degradation: While this compound is a reactive intermediate, understanding its environmental fate and designing derivatives that degrade into innocuous products after their intended use is a key long-term goal of green chemistry.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of innovative catalytic systems is paramount for improving the efficiency and selectivity of reactions involving this compound. While the non-catalytic reaction is often efficient, catalysts can offer pathways to milder reaction conditions, novel reactivities, and enhanced control over product formation.

Homogeneous and Heterogeneous Catalysis: Research into both homogeneous and heterogeneous catalysts could unlock new synthetic routes. For instance, Lewis acids could be explored to activate the carbonyl group, potentially enabling reactions at lower temperatures. Conversely, basic catalysts might facilitate deprotonation and the formation of different reactive species. Heterogeneous catalysts, such as functionalized resins or metal-organic frameworks (MOFs), offer the advantage of easy separation and recyclability, aligning with green chemistry principles.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a promising frontier. Although challenging due to the reactivity of the substrate, engineered enzymes could offer unparalleled selectivity in the derivatization of this compound, operating under mild, aqueous conditions.

Photocatalysis: Light-mediated catalysis could provide a powerful tool for generating novel reactive intermediates from this compound under specific conditions, leading to new reaction pathways that are not accessible through traditional thermal methods.

Integration into Continuous Flow Chemistry Platforms for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis and utilization of this compound, particularly in terms of safety, scalability, and process control. google.comresearchgate.netrsc.orgmdpi.comresearchgate.net The high reactivity and potential hazards associated with reagents like chlorosulfonyl isocyanate make flow chemistry an especially attractive option.

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a tube reactor. google.comrsc.org This approach provides superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaway. mdpi.com The small reactor volume also enhances safety by limiting the amount of hazardous material present at any given time. rsc.org

For scalable synthesis, a continuous flow process can be readily scaled up by "numbering-up" (running multiple reactors in parallel) or by extending the operation time, rather than increasing the size of the reactor, which can be problematic in batch processes. google.com The use of continuous stirred-tank reactors (CSTRs) in series can facilitate the removal of gaseous byproducts and allow for unpressurized operation under reflux conditions. mdpi.com

Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. | Enhanced safety due to small reactor volumes and superior heat control. rsc.org |

| Scalability | Challenging; requires larger reactors and poses safety issues. | Easily scalable by numbering-up or extending run time. google.com |

| Process Control | Difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). |

| Heat & Mass Transfer | Often limited, leading to potential for local hotspots and side reactions. | Excellent heat and mass transfer, leading to higher yields and purity. |

| Throughput | Limited by batch size and cycle time. | High throughput can be achieved with optimized systems. google.com |

The integration of in-line analytical techniques, such as infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy, can enable real-time monitoring and optimization of the reaction, leading to improved consistency and yield. mdpi.com

Exploration of New Reactive Intermediates and Reaction Modes Derived from this compound

A key area of future research lies in the exploration of novel reactive intermediates that can be generated from this compound, thereby expanding its synthetic utility.

Isocyanate Intermediates: Under basic conditions, phenylcarbamates can undergo an E1cb-type elimination mechanism to form a highly reactive isocyanate intermediate. nih.gov This intermediate can then be trapped by various nucleophiles to form ureas, carbamates, and other valuable compounds. The study of this reaction mode with this compound could provide a new, phosgene-free route to a variety of functionalized molecules. The presence of the chlorosulfonyl group may influence the reactivity and stability of the isocyanate intermediate, opening up unique synthetic possibilities.

Amidyl-Radical Precursors: Recent studies have shown that N-chlorosulfonyl carbamates can serve as effective precursors for amidyl radicals under photo-induced conditions. This opens up new avenues for amidation reactions, allowing for the direct formation of C-N bonds in a variety of substrates. The exploration of this reactivity with this compound could lead to the development of novel and efficient methods for the synthesis of complex nitrogen-containing molecules.

Table 2: Potential Reactive Intermediates and Reaction Modes

| Reactive Intermediate | Generation Method | Potential Reaction Mode |

|---|---|---|

| Isocyanate | Base-mediated elimination (E1cb mechanism) nih.gov | Nucleophilic addition to form ureas, carbamates. |

| Amidyl Radical | Photo-induced homolytic cleavage | Radical amidation of C-H bonds, alkenes. |

| Nitrenium Ions | Potential formation under strongly acidic or oxidative conditions | Electrophilic aromatic substitution, rearrangements. beilstein-journals.org |

The ability to selectively generate these different reactive species by tuning the reaction conditions (e.g., base, light, acid) would significantly enhance the synthetic toolbox available to organic chemists. Furthermore, the use of techniques like mechanochemistry could potentially allow for the isolation and study of otherwise elusive reactive intermediates. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.